N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
Description
The compound N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a synthetic acetamide derivative featuring a hybrid structure combining an imidazole moiety, a propyl linker, and a substituted isoxazole ring. This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where such motifs are critical (e.g., kinase inhibitors or antifungal agents).
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-24-16-5-2-4-14(10-16)17-11-15(21-25-17)12-18(23)20-6-3-8-22-9-7-19-13-22/h2,4-5,7,9-11,13H,3,6,8,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXAKVRUZULHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s key structural features are compared to analogous acetamide derivatives in Table 1.
Key Observations :
- Target vs. 6a : The target replaces the triazole and naphthalene groups in 6a with an imidazole-propyl chain and a 3-methoxyphenyl isoxazole. The methoxy group may enhance solubility compared to 6a’s lipophilic naphthalene .
- Target vs.
- Target vs. Benzimidazole Compound (8) : The imidazole-propyl chain in the target may offer greater conformational flexibility compared to the rigid benzimidazole core in compound 8 .
Physicochemical and Spectral Properties
Comparative spectral data (IR, NMR) highlight substituent-driven differences:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, and how can purity be ensured?
- Methodology : Utilize copper-catalyzed 1,3-dipolar cycloaddition (Huisgen reaction) for assembling the triazole or isoxazole core, as demonstrated for structurally analogous compounds . Key steps include:
- Reacting azide intermediates (e.g., substituted 2-azidoacetamides) with alkynes under Cu(OAc)₂ catalysis in a 3:1 t-BuOH/H₂O solvent system.
- Monitor reaction progress via TLC (hexane:ethyl acetate 8:2) and purify via recrystallization (ethanol) to achieve >95% purity .
- Validate purity using HPLC and spectroscopic techniques (IR, NMR).
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodology :
- IR spectroscopy : Identify key functional groups (C=O at ~1670 cm⁻¹, C-N at ~1300 cm⁻¹, and C-O from methoxyphenyl at ~1250 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for imidazole protons (δ 7.2–8.4 ppm), isoxazole-CH (δ 5.4–5.5 ppm), and methoxyphenyl groups (δ 3.8 ppm for OCH₃) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
Q. What solvent systems and reaction conditions are critical for optimizing yield?
- Methodology :
- Use polar aprotic solvents (e.g., DMF or t-BuOH/H₂O mixtures) to stabilize intermediates during cycloaddition .
- Optimize temperature (room temperature for cycloaddition vs. reflux for condensation steps) and stoichiometry (1:1 azide:alkyne ratio) to minimize side products .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxyphenyl vs. nitrophenyl substitution) affect biological activity?
- Methodology :
- Perform structure-activity relationship (SAR) studies : Synthesize analogs with substituents at the 3-methoxyphenyl or imidazole-propyl positions.
- Compare bioactivity (e.g., enzyme inhibition assays) and physicochemical properties (logP, solubility) to identify critical pharmacophores .
- Example : Nitro groups may enhance electron-withdrawing effects, altering binding affinity to targets like kinases or GPCRs .
Q. What computational approaches predict the compound’s target interactions?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., cytochrome P450 or histamine receptors) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .
Q. How can conflicting bioactivity data (e.g., in vitro vs. in vivo) be resolved?
- Methodology :
- Orthogonal assays : Validate in vitro hits using SPR (surface plasmon resonance) for binding kinetics and in vivo PK/PD studies .
- Metabolite profiling : Use LC-MS to identify active metabolites that may explain discrepancies .
Q. What strategies mitigate challenges in synthesizing the imidazole-isoxazole hybrid scaffold?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
